

# Application of <sup>18</sup>F-PSMA-1007 in Longitudinal Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | 18F-Psma 1007 |           |
| Cat. No.:            | B11934056     | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

<sup>18</sup>F-PSMA-1007 is a fluorine-18 labeled, small-molecule inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer cells and in the neovasculature of various other solid tumors.[1][2] This radiotracer is utilized in Positron Emission Tomography (PET) imaging to visualize and quantify PSMA expression, offering high sensitivity and specificity for the detection of primary and metastatic cancer lesions.[1][3] Its favorable pharmacokinetic profile, including high tumor uptake and predominantly hepatobiliary clearance, results in low urinary excretion, which is particularly advantageous for the clear visualization of pelvic and periprostatic lesions.[4][5]

Longitudinal studies employing <sup>18</sup>F-PSMA-1007 PET/CT are crucial for monitoring disease progression, assessing response to therapy, and guiding treatment decisions over time.[1][2] By providing quantitative measures of PSMA expression, such as the Standardized Uptake Value (SUV), serial <sup>18</sup>F-PSMA-1007 imaging allows for an objective assessment of changes in tumor biology in response to therapeutic interventions.[6][7]

## **Signaling Pathway of PSMA**



Prostate-Specific Membrane Antigen (PSMA) is not only a diagnostic marker but also plays a functional role in cancer progression. Its enzymatic activity is implicated in cellular signaling pathways that promote tumor cell survival and proliferation. One key mechanism involves the modulation of the PI3K-AKT signaling pathway. PSMA expression can disrupt the canonical MAPK pathway and redirect signaling towards the PI3K-AKT pathway, which is a critical driver of cell survival and resistance to therapy.[2][4][8]

PSMA-mediated shift in cellular signaling pathways.

#### **Application Notes for Longitudinal Studies**

Objective: To monitor tumor burden and assess therapeutic response in cancer patients over time using quantitative <sup>18</sup>F-PSMA-1007 PET/CT imaging.

#### **Key Applications:**

- Monitoring Treatment Response: Serial imaging can detect changes in PSMA expression, which may occur earlier than morphological changes visible on conventional imaging like CT or MRI.[2] A significant decrease in <sup>18</sup>F-PSMA-1007 uptake can indicate a positive response to therapy, while an increase or the appearance of new lesions may signify disease progression.[2]
- Early Detection of Recurrence: Following primary treatment, rising PSA levels can indicate biochemical recurrence (BCR) of prostate cancer. <sup>18</sup>F-PSMA-1007 PET/CT can effectively localize recurrent disease, even at low PSA levels, enabling timely salvage therapies.[5][9]
- Guiding Treatment Strategy: Longitudinal data from <sup>18</sup>F-PSMA-1007 PET/CT can inform decisions to continue, modify, or discontinue a particular therapy.[4][10] It can also help in the selection of patients for PSMA-targeted radioligand therapy.[11]
- Drug Development: In clinical trials, <sup>18</sup>F-PSMA-1007 can serve as a pharmacodynamic biomarker to evaluate the on-target effect of novel anticancer agents.

### **Quantitative Data Presentation**

The following tables summarize key quantitative data from studies utilizing <sup>18</sup>F-PSMA-1007 PET/CT.



Table 1: Diagnostic Performance of <sup>18</sup>F-PSMA-1007 PET/CT in Staging Prostate Cancer

| Parameter   | Per-Patient<br>Analysis | Per-Lesion<br>Analysis | Reference(s) |
|-------------|-------------------------|------------------------|--------------|
| Sensitivity | 74% - 100%              | 71% - 100%             | [12][13]     |
| Specificity | 76% - 100%              | 91% - 100%             | [12][13]     |
| Accuracy    | 80% - 100%              | 93% - 95%              | [12][13]     |

Table 2: 18F-PSMA-1007 Uptake (SUVmax) in Primary Prostate Cancer

| Patient Risk Group    | Median SUVmax | Correlation with PSA/Gleason Score | Reference(s) |
|-----------------------|---------------|------------------------------------|--------------|
| Intermediate-Risk     | 7.80          | Positive correlation               | [11]         |
| High-Risk             | 16.85         | Positive correlation               | [11]         |
| Cut-off for High-Risk | 9.05          | -                                  | [11]         |

Table 3: Detection Rates of 18F-PSMA-1007 PET/CT in Biochemical Recurrence by PSA Level

| PSA Level (ng/mL) | Detection Rate | Reference(s) |
|-------------------|----------------|--------------|
| < 0.5             | 39% - 66.7%    | [7][9]       |
| 0.5 - 1.0         | 55% - 85.7%    | [7][9]       |
| > 1.0             | 100%           | [7]          |
| > 2.0             | 100%           | [9]          |

# **Experimental Protocols**

# Protocol 1: Longitudinal Monitoring of Therapeutic Response

#### Methodological & Application





This protocol outlines the procedure for acquiring and analyzing serial <sup>18</sup>F-PSMA-1007 PET/CT scans to monitor treatment response.

#### 1. Patient Preparation:

- Patients should be well-hydrated. Oral intake of approximately 1 liter of water 1 hour prior to imaging is recommended.[14]
- No specific fasting requirements are generally needed.
- A comprehensive medical history, including current medications and recent treatments, should be recorded.
- 2. Radiotracer Administration:
- The recommended dose of <sup>18</sup>F-PSMA-1007 is 3-4 MBq per kilogram of body weight, administered as an intravenous bolus injection.[8][15]
- The maximum injected activity should generally not exceed 400 MBq.[8][15]
- 3. Imaging Schedule:
- Baseline Scan: Performed before the initiation of a new therapy.
- Follow-up Scans: The timing of follow-up scans should be adapted to the specific therapy and clinical question. A common time point for the first follow-up is 8-12 weeks after starting treatment.[2] Subsequent scans can be performed at intervals of 3-6 months or as clinically indicated.
- 4. PET/CT Image Acquisition:
- Uptake Time: Imaging is typically performed 60-120 minutes after radiotracer injection.[8][16]
- Scanning Range: From the vertex of the skull to the mid-thighs.[14]
- CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization. A diagnostic-quality, contrast-enhanced CT can be performed if clinically indicated.[14]



• PET Scan: Acquired in 3D mode with an acquisition time of 1-4 minutes per bed position.[14]



Click to download full resolution via product page



Workflow for a longitudinal <sup>18</sup>F-PSMA-1007 PET/CT study.

- 5. Image Analysis and Quantification:
- PET/CT images should be reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.[14]
- Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around lesions with focal uptake higher than the surrounding background that are not consistent with physiological uptake.[2]
- Quantitative parameters such as SUVmax, SUVmean, PSMA-tumor volume (PSMA-TV), and total lesion PSMA (TL-PSMA) are calculated for target lesions at each time point.[6]
- 6. Response Assessment:
- Response can be categorized based on changes in <sup>18</sup>F-PSMA-1007 uptake. While specific criteria for PSMA-PET are still evolving, modified PERCIST (PET Response Criteria in Solid Tumors) can be adapted:
  - Complete Response: Resolution of all <sup>18</sup>F-PSMA-1007 avid lesions.
  - Partial Response: A significant decrease (e.g., >30%) in the sum of SUV measurements of target lesions.[2]
  - Progressive Disease: Appearance of new <sup>18</sup>F-PSMA-1007 avid lesions or a significant increase (e.g., >30%) in the sum of SUV measurements.[2]
  - Stable Disease: Neither sufficient decrease to qualify for partial response nor sufficient increase to qualify for progressive disease.

# **Logical Relationships in Data Interpretation**

The interpretation of longitudinal <sup>18</sup>F-PSMA-1007 PET/CT data involves integrating imaging findings with clinical information to guide patient management.





#### Click to download full resolution via product page

Logical flow for interpreting longitudinal <sup>18</sup>F-PSMA-1007 PET/CT data.

Disclaimer: These protocols and application notes are intended for research and informational purposes only and should not be considered as a substitute for established clinical guidelines or professional medical advice. The specific implementation of <sup>18</sup>F-PSMA-1007 PET/CT in clinical or research settings should be overseen by qualified professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic accuracy of [18F]PSMA-1007 PET/CT in biochemical recurrence of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-PSMA-1007 PET/CT-derived semi-quantitative parameters for risk stratification of newly diagnosed prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of 18F PSMA-1007 PET/CT in the Staging and Detection of Recurrence of Prostate Cancer, A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. SUVmean on baseline [18F]PSMA-1007 PET and clinical parameters are associated with survival in prostate cancer patients scheduled for [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. snmmi.org [snmmi.org]
- 15. Evaluating the value of 18F-PSMA-1007 PET/CT in the detection and identification of prostate cancer using histopathology as the standard PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase III Study of 18F-PSMA-1007 Versus 18F-Fluorocholine PET/CT for Localization of Prostate Cancer Biochemical Recurrence: A Prospective, Randomized, Crossover Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of <sup>18</sup>F-PSMA-1007 in Longitudinal Cancer Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934056#application-of-18f-psma-1007-in-longitudinal-cancer-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com